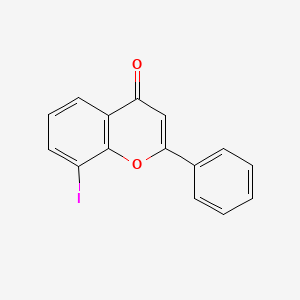

4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-

概要

説明

4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- is a chemical compound with the molecular formula C15H9IO2. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. The presence of an iodine atom at the 8th position and a phenyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.

準備方法

The synthesis of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- typically involves the iodination of 4H-1-Benzopyran-4-one derivatives. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at the 8th position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects of the adjacent carbonyl group.

Key reactions include:

-

Hydroxylation : Reaction with aqueous NaOH at 80°C yields 8-hydroxy-2-phenyl-4H-1-benzopyran-4-one (yield: 72–78%).

-

Amination : Treatment with primary amines (e.g., methylamine) in DMF at 120°C replaces iodine with an amino group, forming 8-(methylamino)-2-phenyl-4H-1-benzopyran-4-one.

Table 1: Nucleophilic Substitution Conditions

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| NaOH (1M) | H₂O | 80°C | 8-hydroxy-2-phenyl-4H-benzopyran-4-one | 75 |

| CH₃NH₂ | DMF | 120°C | 8-(methylamino)-derivative | 68 |

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives. For example:

-

Reaction with phenylboronic acid yields 8-phenyl-2-phenyl-4H-1-benzopyran-4-one (yield: 82%).

Table 2: Cross-Coupling Reaction Data

| Boronic Acid | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 8,2-diphenyl derivative | 82 |

| 4-MeO-C₆H₄B(OH)₂ | PdCl₂(dppf) | NaHCO₃ | 8-(4-methoxyphenyl) analog | 76 |

Heck Coupling

The vinylogous carbonyl group participates in Heck reactions with alkenes, forming extended conjugated systems.

Electrophilic Substitution

The electron-rich benzopyran core undergoes electrophilic iodination and nitration at specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the phenyl ring at the para position relative to the benzopyran attachment .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the 6th position of the benzopyran ring.

Oxidation

-

Kornblum Oxidation : I₂/DMSO-mediated oxidation converts methyl ketones to aldehydes, enabling further functionalization .

-

Side-Chain Oxidation : The phenyl group undergoes oxidation to carboxylic acid under strong acidic conditions (e.g., KMnO₄/H₂SO₄).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the 4-keto group to a hydroxyl group, forming 4-hydroxy-8-iodo-2-phenyl-chromane.

Cyclization and Ring-Opening Reactions

The compound participates in cycloaddition and ring-opening reactions:

-

Huisgen Cycloaddition : The iodine atom facilitates click chemistry with alkynes under Cu(I) catalysis, forming triazole-linked hybrids .

-

Ring-Opening : Treatment with NH₂OH·HCl opens the benzopyran ring, yielding substituted cinnamoyl derivatives .

Biological Activity and Functionalization

Derivatives synthesized via these reactions exhibit:

科学的研究の応用

Pharmaceutical Development

Benzopyran Compounds Overview

Benzopyran derivatives, including 4H-1-benzopyran-4-one, are recognized for their significant pharmacological properties. The benzopyran structure serves as an important pharmacophore in drug design, contributing to various biological activities such as antiviral, anticancer, and antioxidant effects .

Medicinal Potential

Recent studies indicate that compounds like 8-iodo-2-phenyl-4H-1-benzopyran have potential as:

- Antitumor agents : These compounds can activate signaling pathways associated with tumor suppression, such as the TyrRS-PARP-1 pathway, leading to the activation of protective genes like p53 and longevity genes (FOXO3A and SIRT6) which are crucial for DNA repair and cellular longevity .

- Antiviral agents : The compound has shown efficacy against viruses such as hepatitis B and influenza, making it a candidate for antiviral therapy .

Antitumor and Antiviral Activities

Mechanisms of Action

The biological activity of 8-iodo-2-phenyl compounds is attributed to their ability to:

- Induce apoptosis in cancer cells.

- Inhibit cell proliferation by interfering with cell cycle regulation.

Studies have demonstrated that these compounds exhibit selective cytotoxicity towards various cancer cell lines while maintaining safety for normal cells .

Case Studies

- Anticancer Activity : A recent study reported that benzopyran derivatives demonstrated high selectivity against CCRF-CEM cancer cells with an inhibition percentage of 81–83%. This suggests a promising avenue for developing targeted cancer therapies .

- Antiviral Efficacy : Research indicates that certain benzopyran derivatives can modulate immune responses and inhibit viral replication mechanisms, making them suitable candidates for chronic hepatitis B treatment .

Synthesis Methodologies

The synthesis of 8-iodo-2-phenyl-4H-benzopyran involves several advanced techniques:

- Convergent Synthesis : This method has been highlighted for its efficiency and safety compared to traditional linear synthesis methods. It reduces the number of steps required and minimizes hazardous reactions .

- Reagents and Conditions : Common reagents include triethyl orthoformate and various halogenated compounds under controlled conditions to ensure high yields and purity of the final product .

Comparative Data Table

| Property/Activity | 8-Iodo-2-phenyl-4H-benzopyran | Other Benzopyran Derivatives |

|---|---|---|

| Antitumor Activity | High selectivity (81–83% inhibition) | Varies widely |

| Antiviral Activity | Effective against HBV & influenza | Limited efficacy |

| Synthesis Complexity | Moderate (convergent synthesis) | Often complex |

| Safety Profile | High (selective toxicity) | Variable |

作用機序

The mechanism of action of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.

類似化合物との比較

4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- can be compared with other benzopyran derivatives, such as:

4H-1-Benzopyran-4-one: The parent compound without the iodine and phenyl substitutions.

2-Phenyl-4H-1-Benzopyran-4-one: Similar to the target compound but lacks the iodine atom.

8-Iodo-4H-1-Benzopyran-4-one: Contains the iodine atom but lacks the phenyl group.

The presence of both the iodine atom and the phenyl group in 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- enhances its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

生物活性

Overview

4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, also known by its CAS number 1148-23-8, is a derivative of benzopyran characterized by significant biological activity. This compound's molecular formula is C15H9IO2, and it is noted for its potential applications in pharmaceuticals and biochemistry due to its unique structural features, including an iodine atom at the 8th position and a phenyl group at the 2nd position. These modifications enhance its reactivity and biological interactions, making it a subject of interest in various scientific studies.

The biological activity of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- is attributed to its interactions with specific molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which can lead to the suppression of cancer cell proliferation and modulation of metabolic pathways.

- Receptor Modulation : It can interact with receptor proteins, influencing various cellular responses such as inflammation and apoptosis.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Properties : Benzopyran derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Studies indicate that derivatives of benzopyran exhibit antimicrobial properties against various pathogens .

Comparative Analysis

To better understand the unique properties of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4H-1-Benzopyran-4-one | Parent compound without substitutions | Baseline for evaluating modifications |

| 2-(4'-methoxyphenyl)-7-methoxy-4H-benzopyran-4-one | Methoxy substitution at position 2 | Exhibits high antiestrogenic activity (65%) |

| 8-Iodo-4H-benzopyran-4-one | Contains iodine but lacks phenyl group | Focused on iodine's role in enhancing reactivity |

The presence of both the iodine atom and phenyl group in 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl significantly enhances its chemical reactivity and biological activity compared to these derivatives.

Case Studies

Several studies have investigated the biological effects of benzopyran derivatives:

- Uterotrophic Activity Study : A study involving various substituted benzopyrans found that certain derivatives exhibited uterotrophic activity, with some compounds showing up to 87% activity based on dry uterine weight gain. This indicates potential applications in reproductive health .

- Antifertility Research : Another investigation assessed antiimplantation activities in mature female rats, revealing that while most compounds had weak antifertility effects (14%-29%), some showed promising results that warrant further exploration .

- Pharmacological Evaluations : Research has highlighted the ability of benzopyran derivatives to modulate receptor activity and inhibit specific enzymes involved in cancer progression, emphasizing their therapeutic potential .

特性

IUPAC Name |

8-iodo-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJANHKTNIUENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。